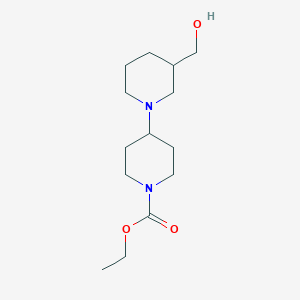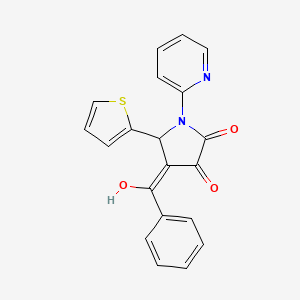![molecular formula C17H28N4O B5299570 (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. Specifically, it has been shown to inhibit the activity of Aurora kinases, which play a critical role in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting angiogenesis and metastasis. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol is its high potency and specificity against cancer cells, making it a promising candidate for the development of new cancer therapies. However, one limitation is its potential toxicity, as studies have shown that it can cause liver damage and other adverse effects at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol. One area of focus is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, research is needed to identify potential drug targets and develop new drug combinations that can enhance its effectiveness against cancer cells.
Synthesemethoden
The synthesis of (1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol involves a multi-step process that includes the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with piperidine-3-carboxaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have significant activity against cancer cells, with studies demonstrating its effectiveness against breast, lung, and prostate cancer. Additionally, it has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[1-[2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-13-10-16(15-5-2-6-15)20-17(19-13)18-7-9-21-8-3-4-14(11-21)12-22/h10,14-15,22H,2-9,11-12H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCNMYPERLRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2CCCC(C2)CO)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{2-[(4-Cyclobutyl-6-methylpyrimidin-2-YL)amino]ethyl}piperidin-3-YL)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-diethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5299502.png)
![1-methyl-1'-[2-(methylthio)pyrimidin-4-yl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5299504.png)


![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B5299522.png)
![4-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5299529.png)

![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)
![6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)